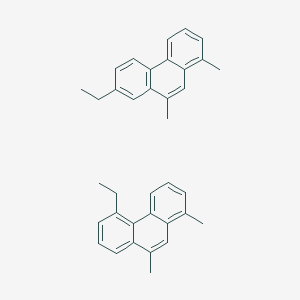

1,9-Dimethyl-7-ethylphenanthrene/1,9-dimethyl-5-ethylphenanthrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1,9-diméthyl-7-éthylphénanthrène et le 1,9-diméthyl-5-éthylphénanthrène sont des composés organiques appartenant à la famille du phénanthrène. Ces composés se caractérisent par leur structure d'hydrocarbure aromatique polycyclique, qui se compose de trois cycles benzéniques fusionnés. La présence de groupes méthyle et éthyle à des positions spécifiques sur le squelette du phénanthrène distingue ces composés des autres dérivés du phénanthrène .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 1,9-diméthyl-7-éthylphénanthrène et du 1,9-diméthyl-5-éthylphénanthrène implique généralement l'alkylation de dérivés du phénanthrène. Une méthode courante est l'alkylation de Friedel-Crafts, où le phénanthrène est mis à réagir avec des halogénoalcanes en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl3). Les conditions réactionnelles, notamment la température et le solvant, sont optimisées pour obtenir le modèle de substitution souhaité .

Méthodes de production industrielle

La production industrielle de ces composés peut impliquer des techniques d'alkylation similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer l'efficacité et le rendement du processus. De plus, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le 1,9-diméthyl-7-éthylphénanthrène et le 1,9-diméthyl-5-éthylphénanthrène subissent diverses réactions chimiques, notamment :

Oxydation : Ces composés peuvent être oxydés pour former des quinones et d'autres dérivés oxygénés.

Réduction : Les réactions de réduction peuvent convertir ces composés en dérivés dihydro ou tétrahydro.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et l'hydrogène gazeux (H2) en présence d'un catalyseur au palladium sont utilisés.

Substitution : Des réactifs comme l'acide nitrique (HNO3) pour la nitration et l'acide sulfurique (H2SO4) pour la sulfonation sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés dihydro et divers composés du phénanthrène substitués. Ces produits ont des applications diverses en synthèse organique et en science des matériaux .

Applications De Recherche Scientifique

Le 1,9-diméthyl-7-éthylphénanthrène et le 1,9-diméthyl-5-éthylphénanthrène ont plusieurs applications en recherche scientifique :

Chimie : Ces composés sont utilisés comme intermédiaires dans la synthèse de molécules organiques plus complexes.

Biologie : Ils servent de composés modèles pour étudier le comportement des hydrocarbures aromatiques polycycliques dans les systèmes biologiques.

Médecine : Des recherches sur leurs propriétés pharmacologiques potentielles, telles que les activités anticancéreuses et anti-inflammatoires, sont en cours.

Industrie : Ces composés sont utilisés dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action du 1,9-diméthyl-7-éthylphénanthrène et du 1,9-diméthyl-5-éthylphénanthrène implique leur interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Ces interactions peuvent moduler diverses voies biochimiques, conduisant à leurs effets observés. Par exemple, leur capacité à s'intercaler dans l'ADN peut affecter l'expression des gènes et la fonction cellulaire .

Mécanisme D'action

The mechanism of action of 1,9-dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene involves their interaction with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to their observed effects. For example, their ability to intercalate into DNA can affect gene expression and cellular function .

Comparaison Avec Des Composés Similaires

Composés similaires

Phénanthrène : Le composé parent, dépourvu des substitutions méthyle et éthyle.

1-Méthylphénanthrène : Une seule substitution par un groupe méthyle.

9-Éthylphénanthrène : Une seule substitution par un groupe éthyle.

Unicité

Le modèle de substitution unique du 1,9-diméthyl-7-éthylphénanthrène et du 1,9-diméthyl-5-éthylphénanthrène confère des propriétés chimiques et physiques distinctes. Ces composés présentent des profils de réactivité et d'interaction différents par rapport à leurs homologues non substitués ou monosubstitués .

Activité Biologique

1,9-Dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene are polycyclic aromatic hydrocarbons (PAHs) that belong to the phenanthrene family. These compounds have garnered attention due to their complex structures and diverse biological activities. This article explores their biological properties, including cytotoxicity, anti-inflammatory effects, and interactions with biological macromolecules.

Chemical Structure and Properties

Both compounds have the molecular formula C16H18, characterized by three fused benzene rings with specific ethyl and methyl substitutions. Their unique structural features influence their chemical reactivity and biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,9-Dimethyl-7-ethylphenanthrene | Ethyl at position 7; two methyl groups | Potential for hydrophobic interactions |

| 1,9-Dimethyl-5-ethylphenanthrene | Ethyl at position 5; two methyl groups | Different substitution pattern affects reactivity |

Cytotoxicity

Research indicates that both 1,9-dimethyl-7-ethylphenanthrene and 1,9-dimethyl-5-ethylphenanthrene exhibit cytotoxic properties against various cancer cell lines. Notably, studies have shown significant cytotoxic effects against:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

These compounds induce apoptosis in cancer cells through mechanisms that may involve oxidative stress and DNA damage .

Anti-inflammatory Effects

In addition to their cytotoxic properties, these phenanthrene derivatives have demonstrated anti-inflammatory effects . They inhibit the production of pro-inflammatory cytokines and can modulate inflammatory pathways, making them potential candidates for therapeutic applications in inflammatory diseases.

The biological activity of these compounds is largely attributed to their ability to interact with biological macromolecules. Their hydrophobic nature allows them to effectively bind to lipid membranes and proteins, influencing cellular processes such as:

- Cell membrane integrity

- Signal transduction pathways

Studies suggest that these compounds may activate metabolic pathways involving cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA and proteins .

Study on Cytotoxicity

A notable study evaluated the cytotoxic effects of various phenanthrene derivatives on HeLa and MCF-7 cells. The results indicated that:

- 1,9-Dimethyl-7-ethylphenanthrene exhibited a higher cytotoxicity compared to its counterpart.

The study concluded that structural modifications significantly influence the biological activity of phenanthrenes .

Study on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of these compounds. It was found that both derivatives could downregulate the expression of inflammatory markers in vitro. This suggests potential applications in treating conditions characterized by excessive inflammation .

Propriétés

Formule moléculaire |

C36H36 |

|---|---|

Poids moléculaire |

468.7 g/mol |

Nom IUPAC |

5-ethyl-1,9-dimethylphenanthrene;7-ethyl-1,9-dimethylphenanthrene |

InChI |

InChI=1S/2C18H18/c1-4-14-8-6-9-15-13(3)11-17-12(2)7-5-10-16(17)18(14)15;1-4-14-8-9-16-15-7-5-6-12(2)17(15)10-13(3)18(16)11-14/h2*5-11H,4H2,1-3H3 |

Clé InChI |

MMLDJTAXRCRQGF-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2C)C.CCC1=C2C(=CC=C1)C(=CC3=C(C=CC=C32)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.